molecular formula C17H12O4 B5839248 3-(4-Methoxybenzoyl)chromen-4-one CAS No. 158584-21-5

3-(4-Methoxybenzoyl)chromen-4-one

Cat. No.: B5839248
CAS No.: 158584-21-5
M. Wt: 280.27 g/mol
InChI Key: GBNXJFPBHDQULS-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzoyl)chromen-4-one is a chromone-based chemical scaffold designed for research and development in medicinal chemistry. The chromone core structure is a privileged motif in drug discovery, known for yielding compounds with a wide spectrum of biological activities . This particular derivative is offered as a key intermediate for scientists investigating new therapeutic agents. Research Applications and Potential Chromone and chroman-4-one analogs are extensively studied for their potent biological activities. This makes this compound a valuable compound for research in several areas: Anticancer Research: Structurally related flavanones and chromones have demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), leukemia (HL-60), and cervical carcinoma (HeLa) . These compounds can induce apoptosis and alter cell cycle progression, providing a promising scaffold for developing novel oncology therapeutics . Antioxidant and Cytoprotective Studies: Chromone derivatives have shown strong antioxidative potential, capable of scavenging free radicals and protecting cells from oxidative stress . This activity is crucial for research into conditions involving metabolic dysfunctions and for evaluating the chemopreventive properties of new compounds. Chemical Synthesis and Diversification: This compound serves as a versatile building block for the synthesis of more complex heterocyclic systems. It can be used to generate a diverse library of analogs for structure-activity relationship (SAR) studies, aiding in the optimization of potency and selectivity for various biological targets . Handling and Safety This chemical is for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling practices and to conduct a comprehensive risk assessment prior to use.

Properties

IUPAC Name

3-(4-methoxybenzoyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c1-20-12-8-6-11(7-9-12)16(18)14-10-21-15-5-3-2-4-13(15)17(14)19/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNXJFPBHDQULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268173
Record name 3-(4-Methoxybenzoyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158584-21-5
Record name 3-(4-Methoxybenzoyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158584-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxybenzoyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzoyl)chromen-4-one typically involves the condensation of 4-methoxybenzoyl chloride with chromen-4-one in the presence of a base. One common method involves the use of pyridine as a base and a solvent. The reaction is carried out at room temperature, and the product is obtained after purification by recrystallization.

Another method involves the use of a Friedel-Crafts acylation reaction, where chromen-4-one is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzoyl)chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to various derivatives with different functional groups.

Scientific Research Applications

3-(4-Methoxybenzoyl)chromen-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzoyl)chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Chromen-4-one Derivatives

Substituent Position and Functional Group Variations

The biological and physicochemical properties of chromen-4-one derivatives are highly dependent on substituent positions and functional groups. Key comparisons include:

Position 3 vs. Position 2 Substitutions
  • 3-(4-Methylbenzoyl)-4H-chromen-4-one (): Features a methylbenzoyl group at position 3.
  • 2-(4-Methoxybenzyl)chroman-4-one (): A benzyl group at position 2 with a methoxy substituent. Position 2 substitutions often reduce steric hindrance compared to position 3, favoring interactions with planar binding sites in enzymes .
Hydroxyl vs. Methoxy Groups
  • 3-Hydroxy-2-(substituted phenyl)-4H-chromen-4-one derivatives (): Hydroxyl groups at position 3 enhance antioxidant activity via free radical scavenging, as seen in compounds IIa and IId (IC₅₀ ≈ 25–30 μM in DPPH assays). Methoxy groups, as in 3-(4-methoxybenzoyl) derivatives, may reduce direct antioxidant effects but improve metabolic stability .
Antimicrobial Activity
  • Halogenated Derivatives : 6-Fluoro- and 8-bromo-substituted chromen-4-ones () exhibit strong antimicrobial activity (e.g., zone of inhibition >20 mm against S. aureus), attributed to electron-withdrawing effects enhancing membrane disruption .
  • Methoxy-Substituted Derivatives : Methoxy groups, as in 7-methoxy analogs (), show moderate antimicrobial effects, likely due to balanced hydrophobicity and electron-donating properties .
Anti-Inflammatory and Antioxidant Effects
  • 3-Hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one (): Demonstrates significant anti-inflammatory activity (65% reduction in paw edema at 50 mg/kg) and antioxidant capacity (IC₅₀ = 28.4 μM). The nitro group enhances electron-deficient character, improving receptor binding .
  • Hydrazone Derivatives (): Compounds like CH-3 and A-12 inhibit lipid peroxidation in HL-60 cells (IC₅₀ ~ 40 μM), but their bulkier substituents may limit bioavailability compared to benzoyl analogs .
Crystallography and Refinement
  • SHELX Software (): Widely used for crystallographic refinement of chromen-4-one derivatives. For example, 3-(4-methylphenyl)-4H-chromen-4-one () was characterized via SHELXL, confirming planar geometry and hydrogen-bonding patterns .

Data Tables

Table 2: Substituent Effects on Bioactivity

Substituent Type Position Key Impact on Activity Example Compound
Methoxy (MeO) 3 or 7 Enhances metabolic stability; moderate bioactivity 7-Methoxy-2-(4-MeO-Bn)
Hydroxyl (OH) 3 Boosts antioxidant activity 3-Hydroxy-2-(4-NO₂Ph)
Halogen (F, Br) 6 or 8 Increases antimicrobial potency 6-Fluoro derivative

Q & A

Q. What are the optimized synthetic routes for 3-(4-Methoxybenzoyl)chromen-4-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves Friedel-Crafts acylation to introduce the 4-methoxybenzoyl group to the chromen-4-one core. Key steps include:

  • Condensation : Reaction of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions to form the chromen-4-one scaffold .
  • Acylation : Use of 4-methoxybenzoyl chloride and Lewis acid catalysts (e.g., AlCl₃) to attach the methoxybenzoyl group. Solvent choice (e.g., dichloromethane or ethanol) and temperature control (reflux at 78°C) are critical for yield optimization (66.8–75% reported) .
  • Purification : Column chromatography (petroleum ether/ethyl acetate) or recrystallization from ethanol/DMF ensures high purity (>98%) .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation of this compound?

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the chromenone ring at δ 6.5–8.5 ppm) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings (e.g., 65.3° in similar chromenones), validating spatial arrangements .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 269.26) .

Q. How does the methoxybenzoyl group influence the compound’s physicochemical properties?

The 4-methoxy group enhances lipophilicity (logP ~2.5) and UV absorbance (λmax ~405 nm), critical for drug delivery and spectroscopic tracking. It also stabilizes the molecule via resonance effects, reducing oxidative degradation .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial vs. anticancer efficacy often arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ for cytotoxicity) .
  • Substitution patterns : Compare derivatives (e.g., dimethylcarbamate vs. thiophene-2-carboxylate groups) to isolate structure-activity relationships (SAR) .
  • Target validation : Use docking studies to confirm interactions with enzymes like topoisomerase II or COX-2, resolving mechanistic ambiguities .

Q. How can computational modeling guide the design of this compound analogs with improved bioactivity?

  • Docking simulations : Predict binding affinities to targets like estrogen receptors (e.g., ERα/β) or kinases .
  • QSAR models : Correlate substituent electronegativity (e.g., NO₂ or Cl groups) with antioxidant capacity (e.g., IC₅₀ values in DPPH assays) .
  • ADMET profiling : Simulate metabolic stability (CYP450 interactions) and BBB permeability to prioritize lead compounds .

Q. What crystallographic data reveal about intermolecular interactions affecting stability and reactivity?

  • Hydrogen bonding : Weak C–H···O interactions (2.8–3.2 Å) stabilize crystal packing .
  • π-π stacking : Aromatic ring interactions (3.4–3.8 Å) influence solubility and aggregation in biological systems .
  • Puckering parameters : Chromenone ring distortion (Q = 0.4973 Å in triclinic systems) affects conformational flexibility and ligand-receptor binding .

Q. How do conflicting reports on neuroprotective vs. pro-oxidant effects arise, and how can they be resolved methodologically?

  • Dose dependency : Test a range (1–100 µM) to identify biphasic effects (e.g., ROS scavenging at low doses vs. mitochondrial disruption at high doses) .
  • Cell-type specificity : Compare neuronal (SH-SY5Y) vs. glial (U87) models to clarify tissue-selective responses .
  • Biomarker analysis : Quantify Nrf2 activation (Western blot) and glutathione levels (HPLC) to distinguish antioxidant pathways from oxidative stress .

Methodological Considerations

Q. What are best practices for analyzing structure-activity relationships (SAR) in chromen-4-one derivatives?

  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogen, alkyl, or carbamate groups) .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond acceptors (e.g., carbonyl at C4) and hydrophobic regions .
  • Data normalization : Express bioactivity relative to positive controls (e.g., doxorubicin for cytotoxicity) to mitigate assay variability .

Q. How can researchers mitigate synthetic challenges in scaling up this compound production?

  • Catalyst optimization : Replace AlCl₃ with recyclable ionic liquids to reduce waste .
  • Flow chemistry : Improve reaction reproducibility and yield (>80%) via continuous processing .
  • Quality control : Implement in-line PAT tools (e.g., FTIR) for real-time monitoring of acylation completion .

Q. What statistical approaches are recommended for resolving contradictory data in pharmacological studies?

  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values from 5+ independent assays) to calculate weighted means .
  • Multivariate analysis : Use PCA to disentangle confounding variables (e.g., solvent polarity vs. cell viability) .
  • Bayesian modeling : Quantify uncertainty in enzyme inhibition constants (Ki) when replicates are limited .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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